2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Overview
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a suitable aromatic compound, nitration followed by reduction can introduce the amino group.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution.
Sulfonylation: The methylsulfonyl group can be added using sulfonyl chloride in the presence of a base.
Amidation: Finally, the acetamide moiety can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methoxyanilino)-N-(4-methylphenyl)acetamide
- 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
- 2-(3-chloroanilino)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of both the chloro and methoxy groups, along with the methylsulfonyl and acetamide functionalities, makes 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide unique. These groups can confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-4-6-13(7-5-12)19-17(21)11-20(25(3,22)23)14-8-9-16(24-2)15(18)10-14/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPPHWRZJYCKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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